molecular formula C17H21N5OS B2568223 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-27-6

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2568223
CAS No.: 868219-27-6
M. Wt: 343.45
InChI Key: DKDIUUKFKLUELM-UHFFFAOYSA-N
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Description

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with a molecular formula of C({17})H({21})N(_{5})OS. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, and is substituted with a phenylmethyl group and an ethylpiperazinyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thiosemicarbazide and α-haloketone derivatives under acidic or basic conditions.

    Introduction of the Phenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the phenyl group is introduced using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethylpiperazinyl Moiety: This can be done through nucleophilic substitution reactions where the piperazine derivative is reacted with an appropriate electrophile, such as an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring or the triazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of the thiazole or triazole rings.

    Substitution: Halogenated or nitrated derivatives of the phenylmethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

Biology

    Antimicrobial Activity: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties against a range of bacterial and fungal pathogens.

Medicine

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to the presence of the piperazine ring.

Industry

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is not fully elucidated. it is hypothesized to interact with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to neurotransmitter receptors in the central nervous system, potentially modulating their activity.

    DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-Propylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

  • Structural Features : The presence of the ethyl group on the piperazine ring distinguishes it from its methyl and propyl analogs, potentially altering its biological activity and pharmacokinetic properties.
  • Biological Activity : Variations in the alkyl group can lead to differences in the compound’s ability to cross biological membranes, its binding affinity to targets, and its overall efficacy and safety profile.

This detailed overview provides a comprehensive understanding of 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-2-20-8-10-21(11-9-20)14(13-6-4-3-5-7-13)15-16(23)22-17(24-15)18-12-19-22/h3-7,12,14,23H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDIUUKFKLUELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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